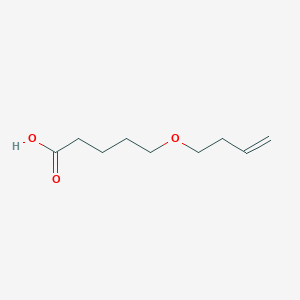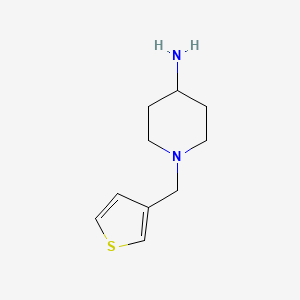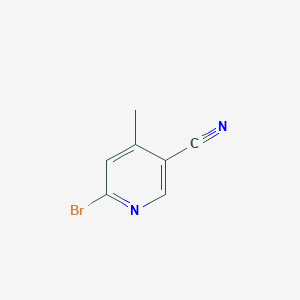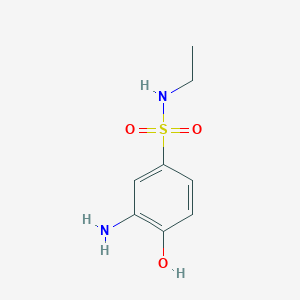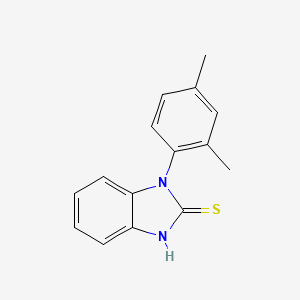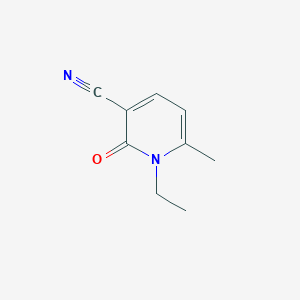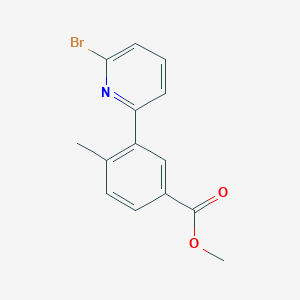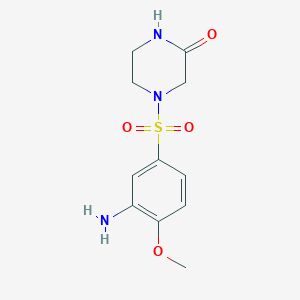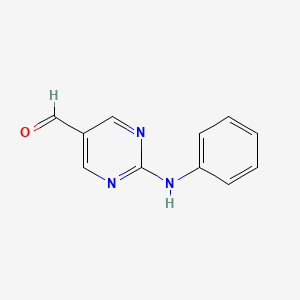
2-Anilinopyrimidine-5-carbaldehyde
説明
2-Anilinopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H9N3O . It has an average mass of 123.113 Da and a monoisotopic mass of 123.043259 Da .
Synthesis Analysis
A paper titled “Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives” describes the synthesis of 2-anilinopyrimidines . The synthesis involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .
Molecular Structure Analysis
The molecular structure of 2-Anilinopyrimidine-5-carbaldehyde consists of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . It has a molar refractivity of 33.4±0.3 cm³ and a polarizability of 13.3±0.5 10^-24 cm³ .
Physical And Chemical Properties Analysis
2-Anilinopyrimidine-5-carbaldehyde has a density of 1.4±0.1 g/cm³, a boiling point of 372.7±34.0 °C at 760 mmHg, and a flash point of 179.2±25.7 °C . It also has a surface tension of 77.4±3.0 dyne/cm and a molar volume of 89.8±3.0 cm³ .
科学的研究の応用
Biochemistry
In biochemistry, 2-Anilinopyrimidine-5-carbaldehyde has been explored for its potential as a tubulin polymerization inhibitor with anticancer activities . The compound’s ability to interfere with microtubule formation makes it a candidate for the development of new antitumor agents.
Pharmacology
Pharmacologically, derivatives of 2-Anilinopyrimidine-5-carbaldehyde have been evaluated as kinase inhibitors . These inhibitors show antiproliferative activity against cancer cell lines, indicating their potential use in cancer therapy.
Agriculture
In the agricultural sector, anilinopyrimidine derivatives, which include 2-Anilinopyrimidine-5-carbaldehyde , are known for their role as fungicides . They help control diseases caused by ascomycete plant pathogens, contributing to crop protection.
Materials Science
The compound’s molecular structure is relevant in materials science for the synthesis of complex aldehydes . These aldehydes can be used in the creation of advanced materials with specific electronic or optical properties.
Environmental Science
2-Anilinopyrimidine-5-carbaldehyde: may have applications in environmental science, particularly in the synthesis of nanomaterials for environmental improvement . These nanomaterials can be used in processes like water purification and pollution control.
Chemical Synthesis
In chemical synthesis, 2-Anilinopyrimidine-5-carbaldehyde serves as a building block for the creation of various pyrimidine derivatives . These derivatives have been studied for their anti-inflammatory properties and their structure-activity relationships.
Analytical Chemistry
While direct applications in analytical chemistry are not explicitly mentioned, the compound could be involved in the development of analytical standards for pharmaceutical testing , ensuring the accuracy and reliability of analytical methods.
Nanotechnology
Finally, in nanotechnology, 2-Anilinopyrimidine-5-carbaldehyde could potentially be used in the design of nanocarriers for targeted drug delivery systems . These systems aim to improve the efficacy of treatments while minimizing side effects.
Safety and Hazards
The safety data sheet for 2-Anilinopyrimidine-5-carbaldehyde indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 2-Anilinopyrimidine-5-carbaldehyde are not mentioned in the search results, research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives suggest potential avenues for further exploration .
特性
IUPAC Name |
2-anilinopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFHXIZSGIGYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268707 | |
| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinopyrimidine-5-carbaldehyde | |
CAS RN |
1080028-75-6 | |
| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)

